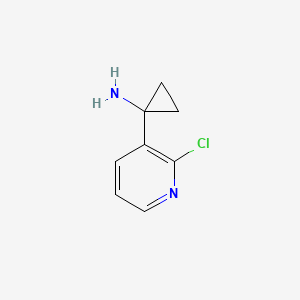

1-(2-Chloropyridin-3-YL)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOVNQWRTCQLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(N=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275359 | |

| Record name | 1-(2-Chloro-3-pyridinyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-74-6 | |

| Record name | 1-(2-Chloro-3-pyridinyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-3-pyridinyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Cyclopropylamine Scaffolds in Modern Chemical Research

The cyclopropylamine (B47189) scaffold, a three-membered carbocyclic ring attached to an amino group, is a privileged structure in medicinal chemistry. Its incorporation into drug candidates is a widely used strategy to enhance a variety of pharmacological properties. The unique stereoelectronic nature of the cyclopropane (B1198618) ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.

One of the key advantages of the cyclopropyl (B3062369) group is its ability to improve the metabolic stability of a molecule. The strained C-C bonds of the cyclopropane ring are less susceptible to metabolic degradation compared to linear alkyl chains, which can increase the half-life of a drug in the body. Furthermore, the compact nature of the cyclopropylamine moiety can enhance cell membrane permeability and bioavailability.

In drug design, cyclopropylamines have been successfully incorporated into a wide range of therapeutic agents. They are found in molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. For example, cyclopropylamine derivatives have been investigated as inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1), which is a target in oncology. The ability of the cyclopropylamine scaffold to confer favorable pharmacokinetic and pharmacodynamic properties continues to make it a valuable building block in the development of new therapeutics.

The Role of Pyridine Derivatives in Advanced Chemical and Biological Systems

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. Its derivatives are ubiquitous in both natural products and synthetic drugs, owing to their versatile chemical properties and biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, enabling it to interact with biological macromolecules such as enzymes and receptors.

The electronic properties of the pyridine ring can be readily tuned by the introduction of various substituents. The 2-chloro-substituted pyridine moiety, as found in 1-(2-Chloropyridin-3-YL)cyclopropanamine, is a particularly important intermediate in organic synthesis. The chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of functional groups. This reactivity makes 2-chloropyridines valuable precursors for the synthesis of more complex molecules with desired biological activities. nih.govnih.gov

Pyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. researchgate.netgoogle.com For instance, the pyridine ring is a key component of several blockbuster drugs. Its ability to modulate solubility, polarity, and metabolic stability makes it a favored scaffold in drug discovery programs. The use of 2-chloropyridine (B119429) as a starting material is common in the production of pharmaceuticals and agrochemicals. google.comgoogle.com

Contextualization of 1 2 Chloropyridin 3 Yl Cyclopropanamine As a Research Subject

Strategies for the Preparation of this compound

Palladium-Catalyzed Amination Approaches utilizing Pyridine (B92270) Precursors

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is a primary strategy for the synthesis of N-arylcyclopropylamines. nih.govacs.orgacs.orgnih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the coupling of a 3-substituted-2-chloropyridine with cyclopropylamine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and reaction conditions. wikipedia.org Early generations of catalysts often struggled with challenging substrates like heteroaryl chlorides and primary alkylamines such as cyclopropylamine. nih.gov However, the development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction. acs.orgnih.gov

A general method for the arylation of cyclopropylamine has been developed using highly active and air-stable π-allylpalladium precatalysts. nih.govacs.org These catalysts, in combination with specialized ligands like tBuBrettPhos, have shown high efficacy in coupling a wide range of (hetero)aryl chlorides and bromides with cyclopropylamine, providing access to the desired products in high yields. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. acs.org

For the specific case of 2-chloropyridine derivatives, palladium-catalyzed amination has been shown to be effective, although 2-chloropyridines are known to be less reactive towards nucleophiles than other chloro-substituted heteroaromatics like 2-chloropyrimidine (B141910). nih.gov The use of robust catalyst systems is therefore crucial. A recently developed protocol utilizing a sterically demanding and electron-rich ylide-functionalized phosphine (YPhos) has enabled the efficient coupling of a wide range of (hetero)aryl chlorides, including those that are deactivated, with cyclopropylamine at room temperature. acs.orgnih.gov

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [(tBuBrettPhos)Pd(allyl)]OTf | tBuBrettPhos | NaOtBu | Toluene | 100 | 85-95 | nih.gov |

| [(BrettPhos)Pd(crotyl)]OTf | BrettPhos | NaOtBu | Toluene | 100 | 80-92 | nih.gov |

| Pd(OAc)2 | adYPhos | KHMDS | Toluene | RT | 70-98 | acs.orgnih.gov |

Cyclopropanation Reactions for Constructing the Core Scaffold

An alternative approach to the synthesis of this compound involves the initial construction of the cyclopropane (B1198618) ring onto a pyridine precursor, followed by the introduction of the amine functionality. A key strategy here is the cyclopropanation of an alkene, in this case, a 2-chloro-3-vinylpyridine intermediate.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. wikipedia.orgthermofisher.com This reaction utilizes a carbenoid species, typically iodomethylzinc iodide (ICH2ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. nih.gov A modification of this reaction, known as the Furukawa modification, uses diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, which can improve reactivity and yield. thermofisher.comnih.gov

Other methods for cyclopropanation involve the use of diazo compounds in the presence of a metal catalyst, such as rhodium or copper complexes. wikipedia.orgnih.gov These reactions proceed via a metal-carbene intermediate that adds to the double bond of the alkene. The choice of catalyst can influence the efficiency and selectivity of the reaction. For instance, rhodium(II) carboxylate complexes are highly effective for the cyclopropanation of a wide range of olefins with diazo compounds. nih.gov

While these methods are general for alkenes, the presence of the pyridine ring and the chloro-substituent in 2-chloro-3-vinylpyridine could potentially influence the reaction. The nitrogen atom of the pyridine could coordinate to the metal catalyst, possibly affecting its activity. Careful optimization of the reaction conditions would be necessary to achieve efficient cyclopropanation.

Double Nucleophilic Replacement for Cycloalkylamine Synthesis

A more classical, though potentially less direct, approach to the synthesis of the 1-substituted cyclopropylamine core involves a double nucleophilic replacement reaction. This strategy would conceptually start with a gem-dihalocyclopropane, specifically 1,1-dihalo-2-(2-chloropyridin-3-yl)cyclopropane. This intermediate could then undergo a reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form the desired cyclopropylamine.

Alternatively, a more common variation of this theme involves the reaction of a 1,3-dihaloalkane with a primary amine. In the context of the target molecule, this would require a precursor such as 1,3-dihalo-1-(2-chloropyridin-3-yl)propane. Treatment of this substrate with a suitable nitrogen nucleophile could, in principle, lead to the formation of the cyclopropane ring through a double intramolecular nucleophilic substitution. However, this approach can be challenging and may be complicated by competing elimination and intermolecular reactions.

This methodology is generally less favored in modern synthetic chemistry for constructing such scaffolds compared to the more efficient and selective palladium-catalyzed aminations and direct cyclopropanation reactions.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The development of synthetic methods that allow for the control of stereochemistry is of paramount importance, particularly in the synthesis of pharmaceutical compounds. For this compound, which possesses a chiral center at the C1 position of the cyclopropane ring, enantioselective and diastereoselective synthetic strategies are highly desirable.

Asymmetric Catalysis in Cyclopropylamine Formation

Asymmetric catalysis offers a powerful means to introduce chirality into a molecule with high enantioselectivity. In the context of synthesizing chiral this compound, asymmetric catalysis can be applied during the cyclopropanation step.

The use of chiral catalysts in metal-catalyzed cyclopropanation reactions of alkenes with diazo compounds is a well-established strategy. Chiral rhodium(II) complexes, for example, have been extensively used to catalyze the asymmetric cyclopropanation of a variety of olefins with high levels of enantioselectivity. nih.govrsc.org For the synthesis of a chiral derivative of the target molecule, one would employ a chiral rhodium catalyst in the reaction of 2-chloro-3-vinylpyridine with a suitable diazo compound. The choice of the chiral ligand on the rhodium catalyst is critical in determining the enantiomeric excess of the product.

Dirhodium tetracarboxylates are particularly effective catalysts for the asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates. rsc.org While these reactions are highly diastereoselective, the enantioselectivity can be variable and may be influenced by the nucleophilicity of the heterocyclic substrate, as pyridines can sometimes act as catalyst poisons. rsc.org

| Catalyst | Olefin Substrate | Diazo Compound | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

| Rh2(S-DOSP)4 | Vinyl heterocycles | Methyl heteroaryldiazoacetates | High | 23-89 | rsc.org |

| Rh2(R-p-Ph-TPCP)4 | 2-chloro-5-vinylpyridine | ortho-substituted aryldiazoacetate | N/A | Low | rsc.org |

Chemoenzymatic Assembly Approaches

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical transformations, has emerged as a powerful strategy for the synthesis of chiral molecules. rochester.edu For the preparation of enantiopure this compound, a chemoenzymatic approach could involve the stereoselective construction of a chiral cyclopropyl (B3062369) ketone intermediate, which can then be converted to the desired amine.

Engineered variants of heme proteins, such as myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors. rochester.edu This biocatalytic approach offers a broad substrate scope and can achieve excellent levels of stereocontrol. rochester.edu A potential chemoenzymatic route to chiral this compound could involve the myoglobin-catalyzed cyclopropanation of 2-chloro-3-vinylpyridine with a suitable diazoketone. The resulting chiral cyclopropyl ketone could then be converted to the amine via methods such as reductive amination.

Furthermore, biocatalytic methods for the direct synthesis of chiral amines are rapidly advancing. nih.govwiley.commdpi.commdpi.com Enzymes such as transaminases and imine reductases are capable of producing chiral amines with high enantiopurity. A chemoenzymatic strategy could therefore also be envisioned where a prochiral cyclopropyl ketone is stereoselectively aminated using a biocatalyst.

Functionalization and Derivatization Reactions of this compound

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives. The primary amine of the cyclopropyl group, the chloro-substituent on the pyridine ring, and the strained cyclopropane ring itself are all amenable to various functionalization and derivatization reactions. These modifications are crucial for exploring the structure-activity relationships of this compound class in various contexts, including medicinal chemistry.

N-Substituted Analogues of this compound

The primary amino group of this compound is a key handle for introducing a wide variety of substituents through N-acylation and N-alkylation reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.

N-Acylation Reactions

N-acylation is a common method for converting primary amines into amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. For instance, the reaction of this compound with various acyl chlorides in the presence of a base like triethylamine (B128534) or pyridine would yield the corresponding N-acyl derivatives. Common coupling agents for reactions with carboxylic acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

A representative reaction scheme is as follows:

The resulting amide derivatives can be further diversified by varying the R group of the acylating agent. Below is a table illustrating potential N-acylated analogues.

| Acylating Agent | R Group | Product Name |

| Acetyl chloride | -CH₃ | N-(1-(2-chloropyridin-3-yl)cyclopropyl)acetamide |

| Benzoyl chloride | -C₆H₅ | N-(1-(2-chloropyridin-3-yl)cyclopropyl)benzamide |

| Cyclopropanecarbonyl chloride | -c-C₃H₅ | N-(1-(2-chloropyridin-3-yl)cyclopropyl)cyclopropanecarboxamide |

N-Alkylation Reactions

N-alkylation introduces alkyl groups onto the nitrogen atom of the primary amine, leading to the formation of secondary or tertiary amines. This can be accomplished through several methods, including reductive amination or direct alkylation with alkyl halides. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Direct alkylation with alkyl halides, in the presence of a base to neutralize the generated acid, is another viable route. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions is necessary to achieve selective mono-alkylation.

The following table presents examples of potential N-alkylated analogues.

| Alkylating Agent | R Group | Product Name |

| Methyl iodide | -CH₃ | 1-(2-chloropyridin-3-yl)-N-methylcyclopropanamine |

| Benzyl bromide | -CH₂C₆H₅ | N-benzyl-1-(2-chloropyridin-3-yl)cyclopropanamine |

| Ethyl bromoacetate | -CH₂COOEt | Ethyl 2-((1-(2-chloropyridin-3-yl)cyclopropyl)amino)acetate |

Modifications of the Pyridine Moiety

The 2-chloro substituent on the pyridine ring of this compound serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at this position.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling reaction involves the coupling of the 2-chloropyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C2 position. A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. nih.govmdpi.commdpi.com

A general reaction scheme for the Suzuki-Miyaura coupling is shown below:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be used to replace the chlorine atom of the pyridine ring with a variety of primary or secondary amines, leading to the formation of 2-amino-substituted pyridine derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation. wikipedia.orgorganic-chemistry.orglibretexts.org

The following table provides examples of potential derivatives obtained through these cross-coupling reactions.

| Reaction Type | Coupling Partner | Product Name |

| Suzuki-Miyaura | Phenylboronic acid | 1-(2-phenylpyridin-3-yl)cyclopropanamine |

| Suzuki-Miyaura | Thiophene-2-boronic acid | 1-(2-(thiophen-2-yl)pyridin-3-yl)cyclopropanamine |

| Buchwald-Hartwig | Aniline | N²-phenyl-3-(1-aminocyclopropyl)pyridin-2-amine |

| Buchwald-Hartwig | Morpholine | 4-(3-(1-aminocyclopropyl)pyridin-2-yl)morpholine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, allows for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to its displacement. This provides a direct method for introducing various substituents at the C2 position. Common nucleophiles include alkoxides, thiolates, and amines. The reactivity of the 2-chloropyridine moiety towards SNAr can be enhanced by the presence of electron-withdrawing groups on the pyridine ring. youtube.com

Ring-Opening and Rearrangement Strategies for Derivatization

The strained three-membered ring of the cyclopropyl group in this compound can undergo ring-opening and rearrangement reactions under specific conditions, providing access to a different class of derivatives with expanded or rearranged skeletons.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the cyclopropane ring can be susceptible to cleavage. The presence of the amino group can influence the regioselectivity of the ring-opening process. For instance, treatment with a strong acid could lead to the formation of an intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. The specific outcome of such reactions would depend on the reaction conditions and the nature of the nucleophile employed.

Thermal and Photochemical Rearrangements

Thermal and photochemical conditions can also induce rearrangements of the cyclopropylpyridine scaffold. mdpi.combaranlab.org For example, certain vinylcyclopropanes are known to undergo thermal wikipedia.orgorganic-chemistry.org-sigmatropic rearrangements to form cyclopentenes. organicchemistrydata.org While the target molecule is not a vinylcyclopropane, analogous rearrangements could potentially be induced under the right conditions, possibly involving the pyridine ring. Photochemical rearrangements of pyridine derivatives are also known to occur, sometimes leading to skeletal expansion and the formation of diazepines. chemrxiv.org The specific products of such rearrangements would be highly dependent on the substitution pattern and the reaction conditions.

The exploration of these ring-opening and rearrangement strategies could lead to the discovery of novel chemical scaffolds derived from this compound.

Reactivity Profiles of the Strained Cyclopropane Ring

The cyclopropane ring's inherent reactivity stems from significant ring strain, with C-C-C bond angles of approximately 60° instead of the ideal 109.5° for sp³ hybridized carbons. askfilo.com This strain weakens the carbon-carbon bonds and provides a substantial thermodynamic driving force, exceeding 100 kJ/mol, for reactions that lead to ring-opening. askfilo.comnih.gov In the case of this compound, the reactivity is further modulated by the electronic properties of its substituents. The amino group acts as an electron donor, while the 2-chloropyridin-3-yl group functions as an electron acceptor. This arrangement classifies the molecule as a donor-acceptor (D-A) cyclopropane, a class of compounds known for their versatile and predictable reactivity. nih.govacs.orgbohrium.com

The presence of both an electron-donating amino group and an electron-withdrawing aromatic system strongly polarizes the vicinal carbon-carbon bond of the cyclopropane ring, making it susceptible to cleavage under various conditions. acs.org

The primary mechanisms for the ring-opening of D-A cyclopropylamines include:

Heterolytic Cleavage : Under polar or acidic conditions, the polarized C1-C2 bond can cleave heterolytically. acs.orgnih.gov This process can proceed through a direct SN2-like ring-opening by a nucleophile, often proposed to involve a tight ion pair intermediate, or it can form a zwitterionic 1,3-dipole that is subsequently trapped. acs.orgnih.gov These reactions are frequently catalyzed by Lewis acids, which enhance the electrophilicity of the cyclopropane ring. acs.orgresearchgate.net

Acid-Catalyzed Dicationic Opening : In the presence of superacids, both the amino group and the cyclopropane ring can be protonated. nih.gov This leads to the formation of a reactive dicationic intermediate. Interestingly, studies on related phenylcyclopropylamines have shown that this can lead to the regioselective cleavage of the distal (C2-C3) bond, a pathway less common under other conditions. nih.gov This is attributed to the powerful σ-withdrawing nature of the protonated ammonium group, which weakens the distal bond. nih.gov

Radical-Mediated Opening : Ring-opening can also be initiated through radical pathways. beilstein-journals.org This can involve the addition of a radical species to the cyclopropane ring, followed by ring scission to form a more stable radical intermediate. beilstein-journals.org

The selective cleavage of carbon-carbon bonds in cyclopropylamine derivatives is a powerful tool in organic synthesis, providing access to complex nitrogen-containing heterocyclic structures. acs.orgbohrium.com The specific pathway followed depends heavily on the substitution pattern and the reaction conditions.

| Cleavage Pathway | Description | Typical Conditions | Controlling Factors |

| Vicinal C-C Cleavage | Cleavage of the bond between the carbon bearing the amine and an adjacent ring carbon (C1-C2). This is the most common pathway for D-A cyclopropanes. nih.gov | Polar solvents, Lewis or Brønsted acids, nucleophilic attack. acs.orgnih.gov | Stabilization of the resulting zwitterionic or dipolar intermediate by the donor and acceptor groups. acs.orgnih.gov |

| Distal C-C Cleavage | Cleavage of the bond opposite to the amine-bearing carbon (C2-C3). This is less common but can be induced under specific conditions. nih.gov | Superacidic media (e.g., CF₃SO₃H). nih.gov | Formation of a dicationic superelectrophile where the protonated amine acts as a strong σ-acceptor. nih.gov |

| Metal-Catalyzed Cleavage | Transition metals can insert into a C-C bond, typically via oxidative addition or promote cleavage through β-carbon elimination. bohrium.com | Palladium (Pd) or Rhodium (Rh) catalysts. bohrium.com | The nature of the metal catalyst, ligands, and substrate structure. bohrium.com |

| Thermal Rearrangement | At elevated temperatures, the strain energy can be released through pericyclic or rearrangement reactions, leading to ring cleavage. bohrium.com | High temperatures. bohrium.com | The presence of unsaturation within the molecule can facilitate these rearrangements. bohrium.com |

These varied pathways allow for the transformation of the cyclopropylamine core into a range of linear and cyclic products.

Reactivity of the 2-Chloropyridine Moiety

The 2-chloropyridine fragment of the molecule offers a distinct set of reactive opportunities, primarily centered on the carbon-chlorine bond and the aromatic ring itself.

The pyridine ring is electron-deficient compared to benzene (B151609), which makes it more susceptible to nucleophilic attack. The chlorine atom at the C2 position is particularly activated for nucleophilic aromatic substitution (SNAr). vaia.comacs.org

The mechanism proceeds via a two-step addition-elimination pathway:

Addition : A nucleophile attacks the carbon atom bonded to the chlorine (C2), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netyoutube.com

Elimination : The aromaticity is restored by the expulsion of the chloride leaving group.

The reactivity of the 2-position is enhanced by the adjacent ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. vaia.com This makes 2-chloropyridine significantly more reactive in SNAr reactions than isomers like 3-chloropyridine. vaia.com While these reactions can proceed without a catalyst, they often require elevated temperatures or high pressure. thieme-connect.com

| Nucleophile Type | Example Reagents | Product Type | Typical Conditions |

| N-Nucleophiles | Primary/secondary amines, ammonia. youtube.comthieme-connect.com | 2-Aminopyridines | Heat, pressure, or transition-metal catalysis. thieme-connect.com |

| O-Nucleophiles | Hydroxides, alkoxides. acs.org | 2-Hydroxypyridines / 2-Alkoxypyridines | Aqueous acid or base, heat. acs.org |

| S-Nucleophiles | Thiols, Glutathione. researchgate.netnih.gov | 2-Thio-substituted pyridines | Base, polar solvents. researchgate.net |

| C-Nucleophiles | Enolates, organometallics. wikipedia.org | 2-Alkyl/Aryl-pyridines | Strong base, transition-metal catalysis. wikipedia.org |

The C-Cl bond in 2-chloropyridines is an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. These methods are among the most powerful for forming new carbon-carbon and carbon-heteroatom bonds in a highly controlled manner.

Common catalytic transformations include:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters, catalyzed by palladium, to form C-C bonds. nih.gov

Buchwald-Hartwig Amination : Reaction with amines, catalyzed by palladium, to form C-N bonds under milder conditions than uncatalyzed SNAr. thieme-connect.com

Stille Coupling : Reaction with organostannanes, catalyzed by palladium. nih.gov

Negishi Coupling : Reaction with organozinc reagents, catalyzed by palladium or nickel. researchgate.net

Cross-Electrophile Coupling : Nickel-catalyzed reaction between two different electrophiles, such as a 2-chloropyridine and an alkyl bromide, in the presence of a reducing agent like manganese. nih.gov

C-H Arylation : Palladium-catalyzed coupling with C-H bonds of other (hetero)arenes.

These reactions typically involve an oxidative addition of the C-Cl bond to a low-valent metal center, followed by transmetalation (for traditional cross-couplings) or other steps, and concluding with a reductive elimination to release the product and regenerate the catalyst.

Catalysis in Reactions Involving this compound

Catalysis is crucial for unlocking and controlling the reactivity of this compound, allowing for selective transformations at either the cyclopropane ring or the pyridine moiety. acs.org

Catalysis for Ring-Opening : Lewis acids such as tin(II) triflate (Sn(OTf)₂) or ytterbium(III) triflate (Yb(OTf)₃) are effective catalysts for promoting the ring-opening of D-A cyclopropanes with various nucleophiles, enabling complex transformations like 1,3-aminofunctionalizations. researchgate.net Transition metals like rhodium can catalyze the carbonylation of cyclopropylamines to produce γ-lactams, while palladium catalysts can mediate other forms of C-C bond cleavage. bohrium.com

Catalysis for Pyridine Functionalization : Transition metals are paramount for reactions at the 2-chloropyridine site. Palladium, nickel, and copper complexes are widely used to catalyze a vast range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille, Negishi), enabling the introduction of diverse alkyl, aryl, and amino substituents at the C2 position. nih.govresearchgate.net These catalyzed reactions often proceed under significantly milder conditions and with greater functional group tolerance than their non-catalyzed counterparts. thieme-connect.com

The strategic choice of catalyst allows chemists to selectively manipulate one reactive site while leaving the other intact, providing a powerful platform for the synthesis of complex, functionalized molecules derived from this compound.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its two primary functional components: the electron-deficient 2-chloropyridine ring and the strained cyclopropylamine moiety. The reaction kinetics and thermodynamics of this molecule are therefore best understood by considering the transformations possible at each of these sites. While specific experimental data for the title compound is not extensively available in public literature, a comprehensive understanding can be built by analyzing the reactivity of analogous structures.

The primary reactive sites of this compound are the electrophilic carbon at the C2 position of the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr), and the cyclopropylamine group, which can undergo ring-opening reactions under specific conditions. The kinetics and thermodynamics of these transformations are influenced by factors such as the nature of the attacking reagent, solvent, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes SNAr a feasible reaction pathway for this compound. wikipedia.orgchempanda.com The general mechanism involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of the chloride leaving group.

Studies on related 2-chloropyridine derivatives have shown that these reactions typically follow second-order kinetics, being first order with respect to both the substrate and the nucleophile. researchgate.net The rate of substitution is significantly influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring. For instance, reactions with stronger nucleophiles will proceed at a faster rate.

While specific kinetic data for this compound is not available, data from analogous systems can provide insight. For example, the kinetics of substitution of 2-chloropyrimidine with various nucleophiles have been studied, and the second-order rate constants are presented in the table below. It is important to note that 2-chloropyridine is reported to be significantly less reactive towards nucleophiles than 2-chloropyrimidine. researchgate.net

| Nucleophile | Solvent | Temperature (°C) | k2 (L mol⁻¹ s⁻¹) |

| Dimethylamine | Ethanol | 40 | 1.9 x 10⁻³ |

| Piperidine | Ethanol | 40 | 1.8 x 10⁻³ |

| Methylamine (B109427) | Ethanol | 40 | 1.3 x 10⁻³ |

| Data derived from studies on 2-chloropyrimidine and are intended for illustrative purposes. researchgate.net |

Reactivity of the Cyclopropylamine Moiety

The cyclopropylamine group in this compound introduces a different set of potential chemical transformations, primarily involving the opening of the strained three-membered ring. These reactions can be initiated through various mechanisms, including single electron transfer (SET) and acid-catalyzed pathways.

Mechanistic studies on N-aryl cyclopropylamines have shown that they can act as probes for SET processes. researchgate.net The radical cation formed upon single electron oxidation can undergo rapid ring opening. The rate of this ring-opening process is a critical factor in determining the reaction outcome. For N-cyclopropyl-N-methylaniline, the radical cation undergoes cyclopropane ring opening with a rate constant of 4.1 × 10⁴ s⁻¹. researchgate.net This rapid ring opening can compete with other reaction pathways.

The pyrolysis of cyclopropylamine has been studied, and it follows first-order kinetics. The Arrhenius equation for this process has been determined, providing insight into the energy requirements for the thermal decomposition of the cyclopropylamine ring system.

| Reaction | Arrhenius Equation | Activation Energy (Ea) (kJ/mol) |

| Gas-phase pyrolysis of cyclopropylamine | log₁₀(k/s⁻¹) = 14.45 - (58,090 / (2.303 * R * T)) | 242 |

| Data for the pyrolysis of the parent cyclopropylamine. |

In the context of this compound, the presence of the aryl group (the chloropyridinyl moiety) attached to the cyclopropylamine nitrogen can influence the stability of intermediates and transition states in ring-opening reactions.

Computational and Theoretical Studies on 1 2 Chloropyridin 3 Yl Cyclopropanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict chemical reactivity.

Key parameters derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential Maps: These maps visualize the distribution of electrons across the molecule. The electrostatic potential map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing crucial insights into where the molecule is most likely to interact with other chemical species. For 1-(2-chloropyridin-3-yl)cyclopropanamine, the nitrogen atom of the pyridine (B92270) ring and the amino group are expected to be electron-rich regions.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

These calculations provide a foundational understanding of the molecule's inherent chemical nature, guiding further studies into its behavior.

Table 1: Illustrative Quantum Chemical Properties for a Heterocyclic Amine (Note: This table presents typical data obtained from DFT calculations for illustrative purposes, as specific data for this compound is not available in the cited literature.)

| Parameter | Description | Typical Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements (conformations) of a molecule and its dynamic behavior over time.

Conformational Analysis: This process involves systematically rotating the molecule's single bonds to identify all possible low-energy conformations. For this compound, this would involve exploring the rotation around the bond connecting the cyclopropane (B1198618) ring to the pyridine ring. The goal is to find the most stable, lowest-energy conformation, which is the most likely structure the molecule will adopt.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over a period of time, providing a virtual movie of molecular motion. By simulating the molecule in a relevant environment, such as water, MD can reveal its flexibility, how it interacts with solvent molecules, and the stability of its different conformations. This is particularly important for understanding how the molecule might adapt its shape upon approaching a biological target.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict how a molecule might be synthesized or how it might react with other chemical species. This is achieved by mapping out a potential energy surface for a proposed reaction.

The process involves:

Identifying Reactants and Products: Defining the starting and ending points of a chemical transformation.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Quantum chemical calculations are used to find the precise geometry and energy of the TS. nih.gov

Calculating the Activation Energy: The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.

By tracing the lowest energy path from reactants to products through the transition state, chemists can gain a detailed understanding of the reaction mechanism. nih.gov This allows for the in silico testing of different synthetic routes or the prediction of potential metabolic pathways.

Computational Modeling of Ligand-Target Interactions in Preclinical Contexts

In drug discovery, understanding how a small molecule (a ligand) interacts with a biological target, such as a protein or enzyme, is essential. Molecular docking and other computational techniques are used to model these interactions.

Molecular Docking: This is a computational procedure that predicts the preferred orientation of a ligand when bound to a target. The molecule is placed into the binding site of the target protein in various positions and orientations, and a scoring function is used to estimate the binding affinity for each pose. A higher score typically indicates a more stable and favorable interaction.

Binding Mode Analysis: Docking studies reveal the specific interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in studies of other 2-chloropyridine (B119429) derivatives, molecular docking has been used to understand how these compounds might act as potential antitumor agents by inhibiting enzymes like telomerase. nih.govnih.gov In one such study, a 2-chloropyridine derivative was docked into the active site of human telomerase (PDB ID: 3DU6) to determine its probable binding model and identify key interactions that contribute to its inhibitory activity. nih.gov

Table 2: Example of Molecular Docking Results for 2-Chloropyridine Derivatives Targeting Telomerase (Note: The data below is derived from studies on different 2-chloropyridine compounds and is presented to illustrate the type of information obtained from docking simulations.) nih.govnih.gov

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-Chloropyridine-Oxadiazole Derivative nih.gov | Telomerase (3DU6) | -7.5 to -9.0 | SER231, LYS235, ARG345 |

| 2-Chloropyridine-Flavone Derivative nih.gov | Telomerase (3DU6) | -6.8 to -8.2 | ASP178, TYR233, LYS348 |

These simulations provide valuable hypotheses about a compound's mechanism of action and can guide the design of more potent and selective molecules before they are synthesized in a lab.

Preclinical Biological and Biochemical Research of 1 2 Chloropyridin 3 Yl Cyclopropanamine

In Vitro Enzymatic Assays and Biological Target Binding Studies

In vitro studies have been crucial in identifying and characterizing the molecular targets of 1-(2-chloropyridin-3-yl)cyclopropanamine and its structural relatives. These assays measure the compound's direct interaction with purified enzymes and receptors, providing insights into its mechanism of action, potency, and selectivity.

The cyclopropylamine (B47189) moiety is a key structural feature found in several enzyme inhibitors, particularly those targeting flavin-dependent amine oxidases like Lysine-Specific Demethylase 1 (KDM1A/LSD1) and Monoamine Oxidases (MAO-A and MAO-B). nih.gov

Research into 1-substituted cyclopropylamine derivatives reveals that they can act as irreversible, covalent inhibitors of KDM1A. nih.gov KDM1A is a significant target in oncology due to its role in epigenetic regulation. nih.gov The inhibitory mechanism involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Furthermore, studies on related scaffolds show that the introduction of bulkier substituents on the cyclopropylamine ring can enhance selectivity for KDM1A over the structurally similar MAO enzymes. nih.gov

Derivatives of this class have also been evaluated for their inhibition of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters. nih.gov Selective MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease, as they can reduce the breakdown of dopamine (B1211576). researchgate.netmdpi.com In studies of related heterocyclic compounds, specific substitutions have been shown to confer high selectivity for MAO-B. For instance, in a series of pyridazinobenzylpiperidine derivatives, a compound with a 3-chloro substituent (S5) demonstrated potent and selective MAO-B inhibition. researchgate.netnih.gov This highlights the potential influence of the 2-chloro-substituent on the pyridine (B92270) ring of the title compound. Kinetic studies of such inhibitors often reveal a competitive and reversible mode of inhibition for MAO-B. researchgate.netnih.gov

The table below summarizes inhibitory activities for representative compounds from related structural classes.

| Compound Class/Derivative | Target Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine (S5, 3-Cl) | MAO-B | IC₅₀ | 0.203 µM | researchgate.netnih.gov |

| Pyridazinobenzylpiperidine (S5, 3-Cl) | MAO-B | Kᵢ | 0.155 µM | researchgate.netnih.gov |

| Pyridazinobenzylpiperidine (S5, 3-Cl) | MAO-A | IC₅₀ | 3.857 µM | researchgate.netnih.gov |

| Indolin-5-yl-cyclopropanamine (Comp. 7) | LSD1 | IC₅₀ | 1.20 µM | researchgate.net |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | IC₅₀ | 3.47 µM | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | IC₅₀ | 43.3 µM | mdpi.com |

Beyond enzyme inhibition, compounds featuring a substituted chlorophenyl ring, similar to the 2-chloropyridinyl moiety, have been investigated for their affinity towards G-protein coupled receptors (GPCRs). For example, a series of 1-(2-chloro-3-ethylphenyl)piperazine analogues were evaluated for their binding to dopamine receptors. nih.gov

These studies revealed that certain derivatives possess high, sub-nanomolar binding affinities for the dopamine D3 receptor (D3R) and can exhibit significant selectivity over other dopamine receptor subtypes like D2R and D4R. nih.gov High selectivity is a desirable trait in drug candidates as it can minimize off-target effects. The affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

The following table presents binding affinity data for representative compounds with related structural motifs.

| Compound/Analogue | Target Receptor | Binding Affinity (Kᵢ) | Selectivity (D₂R/D₃R) | Reference |

|---|---|---|---|---|

| Analogue 13b | D₃R | 0.363 nM | 8.1 | nih.gov |

| Analogue 22 | D₃R | 0.142 nM | 39 | nih.gov |

| Analogue 23 | D₃R | 0.362 nM | >400 | nih.gov |

Cellular Mechanistic Investigations in Preclinical Models

Cell-based assays are essential for confirming that the biochemical activity observed in enzymatic and binding studies translates into a functional effect within a biological system. These investigations explore how compounds like this compound modulate cellular signaling pathways, their ability to enter cells, and their efficacy against pathogens in culture.

The inhibition of targets like KDM1A by related compounds has been shown to modulate specific cellular pathways. Pharmacological inhibition of KDM1A can disrupt the cell cycle and replication machinery. nih.gov In preclinical models of acute myeloid leukemia (AML), KDM1A inhibitors induce cellular differentiation, which is evidenced by the increased cell surface expression of myeloid markers such as CD11b and CD86. nih.gov This demonstrates that enzyme inhibition can trigger downstream signaling events that alter cell fate and function.

The ability of a compound to exert an intracellular effect is contingent upon its capacity to cross the cell membrane. The 2-chloropyridine (B119429) moiety present in the title compound is structurally related to 2-aminopyridine (B139424). Studies have shown that modifying molecules with 2-aminopyridine can significantly improve their cellular uptake. nih.gov For instance, peptide nucleic acids modified with 2-aminopyridine demonstrated enhanced uptake in MCF7 cells, with the ability to localize within the cytoplasm and nucleus. nih.gov This suggests that the pyridine structure itself may facilitate cellular entry, a critical prerequisite for engaging with intracellular targets like KDM1A.

The therapeutic potential of compounds containing a cyclopropane (B1198618) ring has been explored in the context of antimicrobial activity. In one study, a library of fifty-three amide derivatives containing cyclopropane was synthesized and evaluated for in vitro activity against several human pathogens. nih.gov

The results indicated that certain derivatives possessed moderate inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov The efficacy is typically quantified as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Specifically, MIC₈₀ values, representing the concentration needed to inhibit 80% of growth, were determined. While some compounds showed activity, their potency was generally lower than that of the control antibiotic, ciprofloxacin. nih.gov Some cyclopropane derivatives also exhibited antifungal activity against Candida albicans. nih.gov The mechanism for related heterocyclic compounds has been linked to the inhibition of essential bacterial enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com

The data below summarizes the in vitro antimicrobial activity for some cyclopropane-containing amide derivatives.

| Compound ID | Pathogen | Activity Metric (MIC₈₀) | Reference |

|---|---|---|---|

| F5, F9, F29, F53 | Staphylococcus aureus | 32-64 µg/mL | nih.gov |

| F9, F31, F45 | Escherichia coli | 32-64 µg/mL | nih.gov |

| F8, F24, F42 | Candida albicans | 16 µg/mL | nih.gov |

| Ciprofloxacin (Control) | Escherichia coli | 2 µg/mL | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Response

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For compounds related to this compound, SAR insights have been developed for both enzyme inhibition and antimicrobial effects.

For inhibitors targeting KDM1A and MAO, the cyclopropylamine core, a derivative of tranylcypromine, is a critical scaffold for covalent inhibition. nih.govresearchgate.net SAR studies have revealed that:

Substituents on the Cyclopropylamine Ring: The addition of bulky groups to the cyclopropylamine moiety can significantly increase the inhibitor's selectivity for KDM1A over MAO-A and MAO-B. nih.gov

Aromatic Ring Substituents: In related heterocyclic inhibitors of MAO-B, the nature and position of substituents on the aromatic ring are crucial for potency. A chloro-substituent at the 3-position of a phenyl ring was found to be optimal for MAO-B inhibition compared to other halogens or alkyl groups. researchgate.netnih.gov This suggests that the 2-chloro substituent on the pyridine ring of the title compound is a key determinant of its activity profile.

In the context of antimicrobial activity, SAR studies on cyclopropane-containing amides have shown that:

Amide Substitutions: The nature of the amide group attached to the core structure influences potency. For antifungal activity against C. albicans, derivatives with an o-tolyl amide were more active than those with m-tolyl or p-tolyl amides. nih.gov

Benzene (B151609) Ring Substituents: The introduction of methoxy (B1213986) groups onto a benzene ring within the molecule was found to improve antifungal activity. nih.gov

Identification of Key Pharmacophoric Elements

The identification of key pharmacophoric elements is a critical first step in the preclinical evaluation of a new chemical entity. A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For a compound like this compound, this process would involve a combination of computational modeling and experimental assays.

Researchers would typically start by identifying the biological target of the compound, which could be a receptor, enzyme, or ion channel. Using techniques like molecular docking, the putative binding mode of the compound to its target would be simulated. This would help in identifying the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the target protein. The primary amine of the cyclopropylamine group, the nitrogen atom in the pyridine ring, and the chlorine substituent would all be considered for their potential roles in target binding.

Modulating Biological Activity through Structural Modifications

Once the key pharmacophoric elements are hypothesized, the next step involves synthesizing and testing a series of analogues with systematic structural modifications. This process, known as Structure-Activity Relationship (SAR) studies, aims to understand how changes in the chemical structure affect the compound's biological activity, selectivity, and pharmacokinetic properties.

For this compound, medicinal chemists would likely explore modifications at several positions:

The Pyridine Ring: The position and nature of the substituent on the pyridine ring could be altered. For example, the chlorine atom could be moved to other positions or replaced with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

The biological activity of these new analogues would be determined through in vitro assays, and the results would be used to build a comprehensive SAR profile.

In Vivo Preclinical Model Studies (Animal Models)

In vivo studies in animal models are essential to understand how a compound behaves in a living organism. These studies provide crucial information on the compound's pharmacokinetic properties and its efficacy in a disease-relevant context.

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetic (PK) studies are typically conducted in rodent species such as rats or mice. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. Following administration of this compound via different routes (e.g., intravenous, oral), blood and tissue samples would be collected at various time points. The concentration of the parent compound and its major metabolites would be quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

The data obtained would be used to calculate key PK parameters, which are presented in the hypothetical table below.

| Pharmacokinetic Parameter | Description |

| Tmax | Time to reach maximum plasma concentration |

| Cmax | Maximum plasma concentration |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure |

| t1/2 | Half-life, the time it takes for the plasma concentration to reduce by half |

| Vd | Volume of distribution, indicating the extent of drug distribution in the body |

| CL | Clearance, the volume of plasma cleared of the drug per unit time |

| F% | Bioavailability, the fraction of the administered dose that reaches systemic circulation |

Efficacy Assessment in Disease-Specific Animal Models

If the in vitro biological activity of this compound suggests potential therapeutic utility for a specific disease, its efficacy would be evaluated in relevant animal models of that disease. The choice of the animal model is crucial and depends on the intended therapeutic indication. For instance, if the compound is a potential anticancer agent, it would be tested in xenograft models where human tumor cells are implanted in immunocompromised mice.

The efficacy of the compound would be assessed by measuring disease-relevant endpoints. In an oncology model, this could be the inhibition of tumor growth. The results would be compared to a vehicle control group and potentially a positive control (a known effective drug). A hypothetical data table for an efficacy study is shown below.

| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 150 | - |

| This compound (Dose 1) | 900 ± 120 | 40 |

| This compound (Dose 2) | 500 ± 90 | 67 |

| Positive Control | 400 ± 75 | 73 |

It is important to reiterate that the data presented in the tables above are purely illustrative and not based on any actual experimental results for this compound.

Advanced Applications and Emerging Research Directions for 1 2 Chloropyridin 3 Yl Cyclopropanamine

Development as a Chemical Probe for Biological Systems

The development of small molecules as chemical probes is crucial for dissecting complex biological processes. rsc.org The structure of 1-(2-Chloropyridin-3-YL)cyclopropanamine incorporates key pharmacophoric features that suggest its potential as a scaffold for designing targeted chemical probes. Pyridine-based structures are known to be valuable in the development of kinase inhibitors, and their derivatives are actively being explored as probes for various biological systems. acs.orgresearchgate.net The aminopyridine core, for instance, has been successfully utilized to develop selective inhibitors for human vaccinia-related kinases (VRK1 and VRK2). researchgate.net

The cyclopropylamine (B47189) group, on the other hand, is a known inactivator of cytochrome P450 enzymes and a mechanism-based inhibitor of enzymes like quinoprotein methylamine (B109427) dehydrogenase. sigmaaldrich.com This reactivity can be harnessed to design covalent probes that form stable bonds with their target proteins, allowing for their identification and characterization. The combination of a pyridine (B92270) ring for target recognition and a reactive cyclopropylamine for covalent modification presents a promising strategy for developing novel chemical probes.

While direct studies on this compound as a chemical probe are not extensively documented, the known biological activities of its constituent parts provide a strong rationale for its investigation in this area. Future research could focus on screening this compound against various enzyme families, such as kinases and demethylases, to identify potential biological targets.

Applications in Material Science Research and Polymer Synthesis

The unique properties of both the chloropyridine and cyclopropylamine moieties also suggest potential applications in material science and polymer synthesis. 2-Chloropyridine (B119429) and its derivatives have been explored as monomers or cross-linking agents in the creation of advanced polymers. researchgate.net For instance, polymers containing 2-chloropyridine have demonstrated notable electrical conductivity, making them suitable for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.net The incorporation of the 2-chloropyridine unit can enhance charge transport and stability within the polymer matrix. researchgate.net

Cyclopropylamine and its derivatives are also employed in the synthesis of specialty polymers and advanced coatings. acs.org The inherent strain of the cyclopropane (B1198618) ring can impart unique mechanical and thermal properties to materials. acs.org The reactivity of the primary amine group allows for its participation in various polymerization reactions, such as the formation of polyamides or polyimines, leading to the creation of novel polymer architectures.

Although specific research on the use of this compound in polymer science is limited, its bifunctional nature—a reactive amine for polymerization and a modifiable chloropyridine ring—makes it a compelling candidate for the synthesis of functional polymers with tailored properties.

Advanced Spectroscopic and Analytical Methodologies for Complex Elucidation

The unambiguous characterization of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. In the ¹H NMR spectrum of a related compound, 2-chloropyridine, characteristic signals for the pyridine ring protons are observed. chemicalbook.com For this compound, one would expect to see distinct signals for the protons on the pyridine ring, influenced by the chloro and cyclopropylamine substituents, as well as signals for the cyclopropyl (B3062369) and amine protons. The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, providing valuable information about the substitution pattern. researchgate.netmdpi.com

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectrometry of cyclopropylamine shows a characteristic fragmentation pattern that can aid in its identification. researchgate.netnist.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and the vibrations of the pyridine and cyclopropane rings. nih.gov

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. Given the basic nature of the amine group and the polar pyridine ring, methods have been developed for the analysis of similar compounds without the need for ion-pairing reagents. researchgate.net

The following table summarizes the expected analytical data for this compound based on data for related structures.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for pyridine ring protons (chemical shifts influenced by substituents), cyclopropyl protons (typically in the upfield region), and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the three carbon atoms of the cyclopropyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₈H₉ClN₂ (168.62 g/mol ) and characteristic fragment ions. |

| IR Spectroscopy | N-H stretching vibrations (around 3300-3500 cm⁻¹), C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching bands. |

Future Prospects and Unexplored Research Avenues for this compound

The exploration of this compound is still in its early stages, leaving a vast landscape of unexplored research avenues. The true potential of this molecule likely lies at the intersection of medicinal chemistry, chemical biology, and material science.

Medicinal Chemistry and Drug Discovery: The pyridine scaffold is a cornerstone in drug design, and its combination with the unique properties of the cyclopropylamine group could lead to the discovery of novel therapeutic agents. researchgate.netnih.gov Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the this compound core. This could involve modifications at the amine functionality, substitution on the pyridine ring, or alterations to the cyclopropane ring. Such libraries could be screened against a wide range of biological targets, including kinases, epigenetic modifiers like LSD1, and other enzymes implicated in disease.

Chemical Biology: A significant unexplored area is the development of this compound into sophisticated chemical probes. This could involve the attachment of reporter tags, such as fluorophores or biotin, to the molecule to enable the visualization and isolation of its biological targets. nih.gov The inherent reactivity of the cyclopropylamine moiety could be fine-tuned to create probes with specific reactivity profiles for activity-based protein profiling.

Material Science: Further investigation into the polymerization of this compound could yield novel materials with interesting properties. The chloropyridine unit could be further functionalized post-polymerization to introduce additional functionalities. The resulting polymers could be explored for applications in catalysis, sensing, or as functional coatings.

Catalysis: The pyridine nitrogen and the primary amine can both act as ligands for metal catalysts. This opens up the possibility of using this compound or its derivatives as chiral ligands in asymmetric catalysis, a field that is always in search of novel and efficient ligand scaffolds.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(2-Chloropyridin-3-YL)cyclopropanamine, and how are purity/yield optimized?

- Methodology : Cyclopropanation of a chloropyridine precursor (e.g., 2-chloro-3-pyridinyl derivatives) using reagents like diazomethane or transition-metal catalysts. Post-synthesis purification involves recrystallization or chromatography (e.g., silica gel column) to isolate the hydrochloride salt form for enhanced stability .

- Key Considerations : Reaction temperature, solvent selection (e.g., THF or DCM), and stoichiometric ratios impact yield. Analytical techniques (HPLC, NMR) validate purity .

Q. How is the molecular structure of this compound characterized?

- Methodology :

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond lengths and angles .

- Spectroscopy : H/C NMR confirms cyclopropane ring geometry and chlorine substitution on pyridine. IR spectroscopy identifies amine functional groups .

Q. What purification techniques are recommended for isolating this compound?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Chromatography : Reverse-phase HPLC with C18 columns for analytical-scale separation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites).

- QSAR Models : Corrogate electronic properties (HOMO/LUMO energies) with bioactivity data from analogs (e.g., brominated pyridine derivatives) .

- Validation : Cross-check predictions with in vitro assays (e.g., IC measurements) .

Q. What strategies resolve contradictions in crystallographic data for cyclopropanamine derivatives?

- Methodology :

- Multi-Software Refinement : Compare SHELXL outputs with Olex2 or Phenix to detect outliers in thermal parameters .

- Twinned Data Analysis : Use SHELXE for high-resolution datasets to address crystal twinning artifacts .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity?

- Methodology :

- Comparative Synthesis : Replace chlorine with bromine or iodine (e.g., 1-(3-iodophenyl)cyclopropanamine) and assess antimicrobial efficacy via MIC assays .

- Mechanistic Insight : Fluorescence quenching assays quantify binding affinity to DNA/enzyme targets .

- Data Table :

| Substituent | Bioactivity (MIC, μg/mL) | Binding Affinity (K, nM) |

|---|---|---|

| Cl (2-position) | 12.5 ± 1.2 | 45 ± 5 |

| Br (6-position) | 8.7 ± 0.9 | 32 ± 3 |

Q. What experimental design minimizes variability in biological assays for this compound?

- Methodology :

- Standardized Protocols : Use fixed cell lines (e.g., HEK293) and control compounds (e.g., cisplatin) to normalize cytotoxicity results .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance between triplicate measurements .

Methodological Challenges and Solutions

Q. How to address low yield in cyclopropanation reactions?

- Solution : Optimize catalyst loading (e.g., Rh(OAc)) and reaction time. Use microwave-assisted synthesis for faster kinetics .

- Validation : GC-MS monitors intermediate formation to identify bottlenecks .

Q. What analytical techniques differentiate between cis/trans isomers of cyclopropanamine derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.